サラシノール

概要

説明

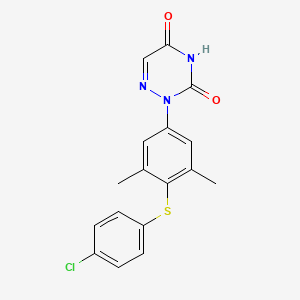

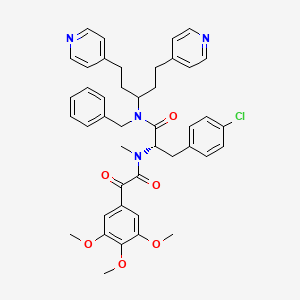

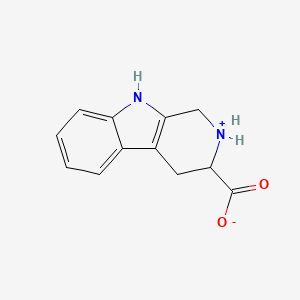

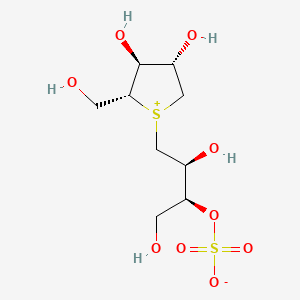

Salacinol is a naturally occurring sulfonium-ion compound isolated from the roots and stems of plants belonging to the Salacia genus, such as Salacia reticulata, Salacia oblonga, and Salacia chinensis . These plants have been traditionally used in Ayurvedic medicine for the treatment of diabetes. Salacinol is known for its potent inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose .

科学的研究の応用

作用機序

Target of Action

Salacinol primarily targets the enzymes alpha-glucosidase and alpha-amylase in the digestive tract . These enzymes play a crucial role in the breakdown of carbohydrates into glucose .

Mode of Action

Salacinol interacts with its targets, alpha-glucosidase and alpha-amylase, by inhibiting their activity . This inhibition slows down the breakdown of carbohydrates, thereby reducing the insulin spike after meals . The side-chain stereochemistry of salacinol significantly influences its binding to alpha-glucosidases .

Biochemical Pathways

The inhibition of alpha-glucosidase and alpha-amylase by salacinol affects the carbohydrate metabolism pathway . By slowing down the breakdown of carbohydrates, salacinol moderates blood sugar spikes, supporting healthy blood sugar metabolism .

Result of Action

The primary result of Salacinol’s action is the moderation of blood sugar spikes, which supports healthy blood sugar metabolism . This makes Salacinol effective in the prevention and treatment of lifestyle-related diseases such as diabetes .

Action Environment

The action, efficacy, and stability of Salacinol can be influenced by various environmental factors. It’s worth noting that Salacinol is derived from the roots and stems of plants in the genus Salacia, which are widely distributed in Sri Lanka, India, Southeast Asia, and torrid zone areas such as Brazil . These plants have been used extensively in traditional medicines for the treatment of various conditions, including diabetes .

生化学分析

Biochemical Properties

Salacinol exhibits inhibitory properties towards α-glucosidase . This enzyme catalyzes the hydrolysis of α-glycosidic linkages in oligosaccharides and glycoconjugates, playing a crucial role in several physiological processes . The interaction between Salacinol and α-glucosidase is significant, as it influences the breakdown of glycogen in the lysosome and the hydrolysis of disaccharides in the gastrointestinal tract .

Cellular Effects

The cellular effects of Salacinol are primarily related to its antidiabetic activity. By inhibiting α-glucosidase, Salacinol can slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . This can have a profound effect on cellular metabolism, particularly in cells that are sensitive to changes in glucose availability.

Molecular Mechanism

At the molecular level, Salacinol acts as an inhibitor of α-glucosidase . It binds to the enzyme, preventing it from catalyzing the hydrolysis of α-glycosidic linkages. This inhibition can be influenced by the stereochemistry of the Salacinol side-chain .

Metabolic Pathways

Salacinol’s primary metabolic pathway involves its interaction with α-glucosidase . By inhibiting this enzyme, Salacinol can influence the metabolic flux of carbohydrates, potentially leading to changes in metabolite levels.

Subcellular Localization

The subcellular localization of Salacinol is likely to be influenced by its target enzyme, α-glucosidase. Given that α-glucosidase is found in the lysosome and the gastrointestinal tract, it is plausible that Salacinol may also be localized to these areas .

準備方法

Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of starting materials such as 1,4-anhydro-4-thio-D-arabinitol and a sulfonium salt . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of salacinol involves the extraction of the compound from the roots and stems of Salacia plants. The extraction process typically includes the use of solvents such as water and methanol, followed by purification steps to isolate salacinol . The extracted compound is then subjected to further chemical modifications to enhance its purity and yield .

化学反応の分析

Types of Reactions: Salacinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions include modified thiosugar derivatives and sulfonium analogs, which can exhibit varying degrees of α-glucosidase inhibitory activity .

類似化合物との比較

Salacinol is unique due to its zwitterionic structure, which comprises a thiosugar sulfonium cation and a sulfate anion . Similar compounds include:

Kotalanol: Another potent α-glucosidase inhibitor isolated from Salacia extracts.

Ponkoranol: A side-chain homologue of salacinol with similar inhibitory activity.

Neosalacinol: A de-O-sulfonated version of salacinol with modified activity.

These compounds share structural similarities with salacinol but differ in their side chains and inhibitory potency .

特性

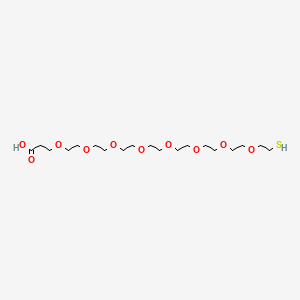

IUPAC Name |

[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRVDSZMRPKRG-XESHOGEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200399-47-9 | |

| Record name | Salacinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200399479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。